"3-Azetidineacetic acid trifluoroacetate" physical and chemical properties
"3-Azetidineacetic acid trifluoroacetate" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Azetidineacetic acid trifluoroacetate. Given the limited direct experimental data on the salt form, this document synthesizes information on its constituent ions: the 3-azetidineacetic acid cation and the trifluoroacetate anion. This approach allows for a scientifically grounded estimation of the compound's characteristics, providing researchers with the critical information needed for its application in laboratory and drug development settings.
Section 1: Chemical Identity and Molecular Structure
3-Azetidineacetic acid trifluoroacetate is an organic salt. It is composed of the protonated form of 3-azetidineacetic acid and the trifluoroacetate anion. The trifluoroacetate is the conjugate base of trifluoroacetic acid, a strong organic acid.
Molecular Structure
The chemical structures of the constituent ions are depicted below. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key feature of the cation. This ring system is of significant interest in medicinal chemistry due to its unique conformational constraints and its role as a versatile scaffold in drug design.[1]
Figure 1: Ionic interaction between 3-Azetidineacetic acid cation and Trifluoroacetate anion.
Chemical Identifiers
| Identifier | 3-Azetidineacetic Acid | Trifluoroacetic Acid | 3-Azetidineacetic Acid Trifluoroacetate |
| CAS Number | 183062-92-2[2] | 76-05-1[3] | 1202076-02-5 |
| Molecular Formula | C5H9NO2[2] | C2HF3O2[3] | C7H10F3NO4 |
| Molecular Weight | 115.13 g/mol [2] | 114.02 g/mol [3] | 229.15 g/mol |
| PubChem CID | 11768547[4] | 6422[5] | Not available |
Section 2: Physical and Chemical Properties
The physical and chemical properties of the salt are largely determined by the individual characteristics of the cation and the anion.
3-Azetidineacetic Acid (Cation)
3-Azetidineacetic acid is a derivative of the non-proteinogenic amino acid, azetidine-3-carboxylic acid. The azetidine ring introduces conformational rigidity, which is a desirable trait in drug design for optimizing binding to biological targets.[1]
Table 1: Physical and Chemical Properties of 3-Azetidineacetic Acid
| Property | Value | Source |
| Appearance | Solid (predicted) | - |
| Boiling Point | 259.7 °C at 760 mmHg (predicted) | [2] |
| Density | 1.16 g/cm³ (predicted) | [2] |
| Flash Point | 110.9 °C (predicted) | [2] |
| Hydrogen Bond Donor Count | 2 (predicted) | [2] |
| Hydrogen Bond Acceptor Count | 3 (predicted) | [2] |
| Topological Polar Surface Area | 49.3 Ų (predicted) | [6] |
The stability of the azetidine ring can be influenced by substituents and the pH of the environment. Under acidic conditions, the ring can undergo opening, a reactivity consideration for formulation and storage.[7]
Trifluoroacetic Acid (Anion Component)
Trifluoroacetic acid (TFA) is a strong carboxylic acid due to the powerful electron-withdrawing effect of the trifluoromethyl group.[3][5] It is a colorless, fuming liquid with a pungent odor.[3] TFA is widely used in organic synthesis, including as a reagent for cleavage of protecting groups in peptide synthesis.[8]
Table 2: Physical and Chemical Properties of Trifluoroacetic Acid
| Property | Value | Source |
| Appearance | Colorless liquid | [3] |
| Melting Point | -15 °C | [3] |
| Boiling Point | 72.4 °C | [3] |
| Density | 1.535 g/mL at 25 °C | [3] |
| pKa | 0.23 | [8] |
| Water Solubility | Miscible | [3] |
TFA is hygroscopic and stable under normal conditions but is incompatible with strong bases, oxidizing agents, and combustible materials.[3]
3-Azetidineacetic Acid Trifluoroacetate (The Salt)
-
Appearance: Likely a solid at room temperature.
-
Solubility: Expected to be soluble in water and polar organic solvents, a characteristic influenced by both the polar nature of the 3-azetidineacetic acid and the miscibility of trifluoroacetate with many solvents.[3]
-
Melting Point: The melting point will be that of a salt and is expected to be significantly different from its constituent acid and base.
-
Hygroscopicity: The presence of the hygroscopic trifluoroacetate anion suggests that the salt may also be hygroscopic.[3]
-
Acidity/Basicity: In solution, the salt will dissociate into the 3-azetidineacetic acid cation and the trifluoroacetate anion. The overall pH of the solution will be acidic due to the presence of the strong acid's conjugate base.
Section 3: Synthesis and Preparation
Synthesis of 3-Azetidineacetic Acid
The synthesis of 3-substituted azetidines is an active area of research in organic chemistry.[9] Various synthetic routes to azetidine-3-carboxylic acid and its derivatives have been reported, often involving multi-step processes.[10] These methods typically aim to construct the strained four-membered ring with the desired functional groups.
A general synthetic workflow for a substituted azetidine derivative is outlined below. The specific reagents and conditions would be tailored for the synthesis of 3-azetidineacetic acid.
Figure 2: General synthetic workflow for 3-azetidineacetic acid.
Preparation of 3-Azetidineacetic Acid Trifluoroacetate Salt
The trifluoroacetate salt is typically prepared by reacting 3-azetidineacetic acid with trifluoroacetic acid. This acid-base neutralization reaction results in the formation of the salt.
Experimental Protocol: Salt Formation
-
Dissolution: Dissolve 3-azetidineacetic acid in a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Acid Addition: Slowly add one equivalent of trifluoroacetic acid to the solution while stirring. The reaction is exothermic, so cooling may be necessary.
-
Precipitation: The salt will often precipitate out of the solution upon addition of the acid or by changing the solvent polarity (e.g., by adding a less polar solvent).
-
Isolation: The precipitated salt is collected by filtration.
-
Drying: The isolated salt is washed with a non-polar solvent to remove any excess acid and then dried under vacuum to yield the final product.
The purity of the resulting salt can be assessed by standard analytical techniques such as NMR spectroscopy and elemental analysis.
Section 4: Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 3-azetidineacetic acid would show characteristic signals for the protons on the azetidine ring and the adjacent acetic acid moiety. The chemical shifts would be influenced by the electron-withdrawing nature of the carboxylic acid and the ring strain.
-
¹³C NMR: The carbon NMR would provide information on the carbon skeleton of the molecule.
-
¹⁹F NMR: The fluorine NMR spectrum is particularly useful for confirming the presence of the trifluoroacetate counterion, which would exhibit a characteristic singlet.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid, the N-H stretching of the protonated amine in the azetidine ring, and the strong C-F and C=O stretching bands of the trifluoroacetate anion.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of the 3-azetidineacetic acid cation. Electrospray ionization (ESI) is a suitable technique for analyzing this type of polar molecule.
Section 5: Applications in Research and Development
Azetidine-containing compounds are of significant interest in medicinal chemistry. The rigid azetidine scaffold can impart favorable pharmacological properties, including improved metabolic stability and binding affinity to target proteins.[1] 3-Azetidineacetic acid and its derivatives are valuable building blocks for the synthesis of novel pharmaceutical candidates.[11][12]
The trifluoroacetate salt form is often used for its good solubility and crystallinity, which can aid in purification and handling. However, it is important to note that the trifluoroacetate ion can have biological effects, and for cellular or in vivo studies, it may be necessary to exchange it for a more biocompatible counterion, such as chloride or acetate.[13][14]
Figure 3: Applications of 3-Azetidineacetic acid trifluoroacetate in R&D.
Section 6: Safety and Handling
Hazard Identification
-
3-Azetidineacetic Acid: While specific data is limited, related compounds like azetidine-3-carboxylic acid are known to cause skin and eye irritation and may cause respiratory irritation.[6]
-
Trifluoroacetic Acid: TFA is a strong corrosive acid that can cause severe skin burns and eye damage.[3] It is also harmful if inhaled.[3]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
In case of contact:
-
Skin: Immediately flush with plenty of water for at least 15 minutes.
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong bases and oxidizing agents.
Section 7: Conclusion
3-Azetidineacetic acid trifluoroacetate is a valuable research chemical with significant potential in medicinal chemistry and drug development. While direct experimental data for the salt is limited, a comprehensive understanding of its properties can be derived from the well-characterized trifluoroacetic acid and the emerging knowledge of the 3-azetidineacetic acid moiety. The information presented in this guide provides a solid foundation for researchers to handle, characterize, and utilize this compound effectively and safely in their scientific endeavors. Further experimental investigation into the specific properties of the salt form is warranted to expand its application potential.
References
-
LookChem. (n.d.). Cas 76-05-1,Trifluoroacetic acid. Retrieved from [Link]
-
ChemBK. (2024, April 9). L-AZETIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). 3-azetidinecarboxylic Acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). Fmoc-Azetidine-3-Carboxylic Acid: A Versatile Tool for Organic Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Azetidin-3-yl)acetic acid hydrochloride. Retrieved from [Link]
-
YouTube. (2021, September 30). Trifluoroacetic acid (CF3COOH) or TFA preparation: The concept with mechanism and explanation. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved from [Link]
- Google Patents. (n.d.). US4760177A - Process for preparing alkali metal salts of trifluoroacetic acid in the anhydrous and crystalline state.
-
PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
- Google Patents. (n.d.). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
-
Chemsrc. (2025, August 21). 4-Aminophenol | CAS#:123-30-8. Retrieved from [Link]
-
ResearchGate. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). 4-Aminophenol CAS 123-30-8 Manufacturers, Suppliers, Factory. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Retrieved from [Link]
-
ResearchGate. (2025, September 23). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from [Link]
-
Peptides. (n.d.). Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 4-amino- (CAS 123-30-8). Retrieved from [Link]
-
ResearchGate. (2018, April 26). How to remove Trifluoroacetate (TFA Salt) from a 36 amino acids peptides and replace it with saline?. Retrieved from [Link]
-
PubMed Central. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Trifluoroacetic Acid (TFA). Retrieved from [Link]
-
PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. Retrieved from [Link]
-
TradeIndia. (n.d.). Salicylaldehyde Azine. Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7). Retrieved from [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. lookchem.com [lookchem.com]
- 4. 2-(Azetidin-3-yl)acetic acid hydrochloride | C5H10ClNO2 | CID 66615016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 6. 3-azetidinecarboxylic Acid | C4H7NO2 | CID 93192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoroacetic Acid (TFA) [commonorganicchemistry.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
- 12. chemimpex.com [chemimpex.com]
- 13. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 14. researchgate.net [researchgate.net]

